molecular formula C22H17N3O3 B3567592 N'-[(3Z)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-hydroxybenzohydrazide

N'-[(3Z)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-hydroxybenzohydrazide

Cat. No.: B3567592
M. Wt: 371.4 g/mol
InChI Key: GLCQFUARILGKFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[(3Z)-1-Benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-hydroxybenzohydrazide is an isatin-derived hydrazide characterized by a benzyl substituent at the indole N1-position and a hydroxy group at the ortho-position of the benzohydrazide moiety. The Z-configuration of the hydrazone linkage is critical for its stereochemical stability . Isatin derivatives are privileged scaffolds in medicinal chemistry due to their diverse bioactivities, including anticancer, antimicrobial, and neuroprotective effects .

Properties

IUPAC Name

N-(1-benzyl-2-hydroxyindol-3-yl)imino-2-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O3/c26-19-13-7-5-11-17(19)21(27)24-23-20-16-10-4-6-12-18(16)25(22(20)28)14-15-8-2-1-3-9-15/h1-13,26,28H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLCQFUARILGKFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C2O)N=NC(=O)C4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural Analogs and Their Pharmacological Profiles
Compound Name Substituents Biological Activity (IC₅₀/EC₅₀) Target/Mechanism Reference ID
Target Compound Benzyl (N1), 2-hydroxy (benzohydrazide) Not reported Potential anticancer/CB2R*
MDA-19 (N′-[(3Z)-1-Hexyl-... benzohydrazide) Hexyl (N1) Neuropathic pain relief CB2 agonist (CNS-sparing)
Compound 54 (4-chlorobenzyl derivative) 4-Chlorobenzyl (N1) 131.1 nM CB2R agonist
Compound 7 (Almutairi et al., 2020) Benzyl (N1), 5-methoxy 1.69 µM Antiproliferative (cancer)
CDK2 Inhibitor (Nitro-substituted) 5-Nitro (indole) Docking score: -9.10 kcal/mol CDK2 inhibition

*CB2R: Cannabinoid receptor type 2

Key Observations:
  • Substituent Influence on Potency :

    • The 4-chlorobenzyl analog (Compound 54) exhibits high CB2R agonist activity (IC₅₀ = 131.1 nM), suggesting electron-withdrawing groups enhance receptor binding .
    • Compound 7 (5-methoxy substitution) shows potent antiproliferative activity (IC₅₀ = 1.69 µM), indicating methoxy groups may improve cytotoxicity .
    • The target compound’s 2-hydroxy group could enhance solubility via hydrogen bonding but may reduce membrane permeability compared to lipophilic substituents (e.g., chloro, hexyl).
  • Selectivity :

    • MDA-19’s hexyl chain confers CB2 selectivity, avoiding central nervous system (CNS) side effects associated with CB1 activation . This highlights the role of N1-alkyl/aryl groups in receptor subtype selectivity.

Pharmacokinetic and Mechanistic Considerations

  • Metabolism :

    • Hydroxy groups (as in the target compound) may undergo glucuronidation, improving excretion but reducing bioavailability .
    • Chloro and methoxy substituents, being more lipophilic, could enhance metabolic stability and tissue penetration .
  • Mechanistic Pathways :

    • MDA-19 suppresses osteosarcoma growth via PI3K/Akt/mTOR inhibition, suggesting indole hydrazides broadly target oncogenic signaling .
    • The target compound’s hydroxy group may facilitate hydrogen bonding with kinase active sites, analogous to nitro-substituted CDK2 inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(3Z)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-hydroxybenzohydrazide
Reactant of Route 2
Reactant of Route 2
N'-[(3Z)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-hydroxybenzohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.